

# Designing TNA Aptamers with Modified Guanosine Residues: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *DMTr-TNA-G(O6-CONPh<sub>2</sub>)  
(N2Ac)-amidite*

**Cat. No.:** *B15587196*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Threose Nucleic Acid (TNA) is a synthetic xeno-nucleic acid (XNA) that offers significant advantages for the development of therapeutic and diagnostic aptamers due to its inherent resistance to nuclease degradation. The incorporation of modified nucleobases, such as 7-deaza-7-phenyl guanosine, into TNA libraries can further enhance the properties of the resulting aptamers by improving the fidelity of the selection process and introducing novel binding interactions. This document provides detailed application notes and protocols for the design and *in vitro* selection of TNA aptamers containing 7-deaza-7-phenyl guanosine residues.

## Introduction

Aptamers are structured single-stranded oligonucleotides that can bind to a wide range of targets with high affinity and specificity.<sup>[1]</sup> However, the therapeutic application of standard DNA and RNA aptamers is often limited by their susceptibility to degradation by nucleases in biological fluids.<sup>[1]</sup> TNA, an artificial nucleic acid with a four-carbon threose sugar backbone, is not recognized by natural polymerases and nucleases, making it an ideal candidate for *in vivo* applications.<sup>[2]</sup>

The in vitro selection of TNA aptamers is made possible through the use of engineered DNA polymerases that can transcribe a DNA library into a TNA library.[\[2\]](#)[\[3\]](#) However, the use of manganese ions, which is often required for the efficient enzymatic synthesis of TNA from a DNA template, can lead to a high rate of G-to-C transversions due to the misincorporation of TNA guanosine triphosphate (tGTP) opposite guanine residues in the DNA template.[\[4\]](#) This occurs via the formation of a Hoogsteen base pair where the incoming tGTP adopts a syn conformation.[\[4\]](#)

To overcome this challenge, a modified guanosine analog, 7-deaza-7-phenyl guanosine, can be utilized. The substitution of the N7 nitrogen with a carbon atom in the 7-deaza position prevents the formation of the Hoogsteen base pair, thereby significantly improving the fidelity of TNA synthesis to over 99%.[\[4\]](#) Furthermore, the introduction of a phenyl group at the 7-position can provide additional hydrophobic interactions, potentially enhancing the binding affinity and specificity of the selected aptamers.[\[4\]](#)

These application notes provide a comprehensive guide for researchers interested in developing TNA aptamers with 7-deaza-7-phenyl guanosine modifications, from the synthesis of the modified nucleotide to the detailed protocol for in vitro selection.

## Data Presentation

Table 1: Quantitative Binding Data of TNA Aptamers with Modified Guanosine

| Aptamer ID    | Target                       | Modified Guanosine         | Dissociation Constant (Kd) | Assay Method  | Reference           |
|---------------|------------------------------|----------------------------|----------------------------|---------------|---------------------|
| TNA-Apt-HIVRT | HIV Reverse Transcriptase    | 7-deaza-7-phenyl guanosine | Low nanomolar              | Not specified | <a href="#">[4]</a> |
| TNA-Apt-ATP   | Adenosine Triphosphate (ATP) | 7-deaza-7-phenyl guanosine | ~20 μM                     | Not specified | <a href="#">[5]</a> |

Table 2: Comparison of TNA Synthesis Fidelity

| Guanosine Triphosphate | Presence of Mn <sup>2+</sup> | Fidelity                   | Reference |
|------------------------|------------------------------|----------------------------|-----------|
| tGTP                   | Yes                          | Low (G-to-C transversions) | [4]       |
| 7-deaza-7-phenyl-tGTP  | Yes                          | >99%                       | [4]       |

## Experimental Protocols

### Protocol 1: Synthesis of 7-deaza-7-phenyl- $\alpha$ -L-threofuranosyl Guanosine Triphosphate (7-deaza-7-phenyl-tGTP)

This protocol is based on improved synthetic routes that are operationally simpler and offer an HPLC-free purification.[6] Two effective methods are the pyrene pyrophosphate method and the iterative phosphorylation method.[4][6] The iterative phosphorylation method is detailed below.

#### Materials:

- Protected 7-deaza-7-phenyl- $\alpha$ -L-threofuranosyl guanosine nucleoside
- Bis(pentafluorophenyl) carbonate
- Pyridine
- 3-Mercaptopropionic acid
- Tributylamine
- Acetonitrile
- Tributylammonium pyrophosphate
- 1,8-Diazabicycloundec-7-ene (DBU)

- Methanol
- Dowex 50WX8 (Na<sup>+</sup> form) resin
- Anion exchange resin (e.g., DEAE Sephadex)

**Procedure:**

- 5'-Monophosphorylation: React the protected 7-deaza-7-phenyl- $\alpha$ -L-threofuranosyl guanosine nucleoside with a suitable phosphorylating agent to yield the 5'-monophosphate.
- Iterative Phosphorylation: a. Activate the 5'-monophosphate using bis(pentafluorophenyl) carbonate in pyridine. b. Couple the activated monophosphate with tributylammonium pyrophosphate. c. This two-step iterative process can be repeated to extend the phosphate chain to a triphosphate.
- Deprotection: Remove the protecting groups from the nucleobase and sugar using a solution of DBU in methanol.
- Purification: a. Neutralize the reaction mixture with Dowex 50WX8 (Na<sup>+</sup> form) resin. b. Purify the crude triphosphate by anion-exchange chromatography on DEAE Sephadex, eluting with a linear gradient of triethylammonium bicarbonate buffer. c. Desalt the purified triphosphate by reverse-phase chromatography.

## Protocol 2: In Vitro Selection of TNA Aptamers with Modified Guanosine (TNA-SELEX)

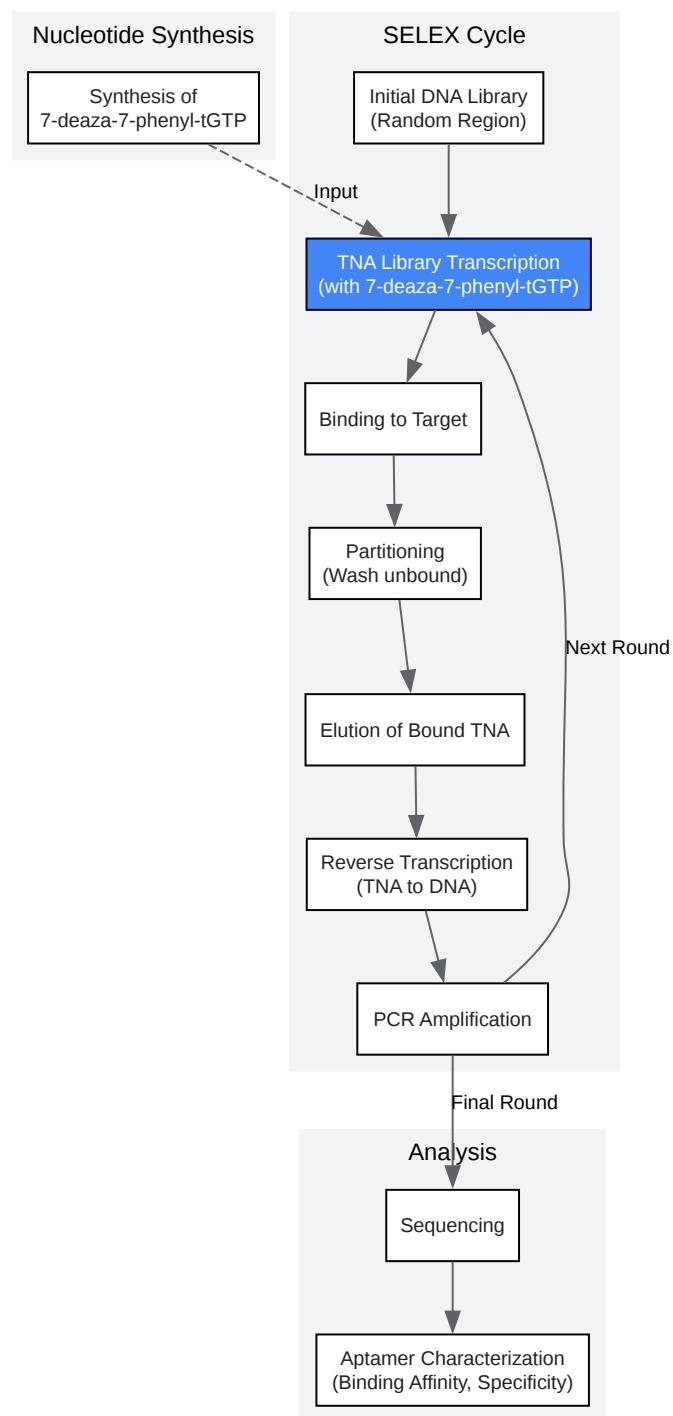
This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process adapted for the selection of TNA aptamers incorporating 7-deaza-7-phenyl-tGTP. This process involves the iterative cycles of selection, partitioning, and amplification.

**Materials:**

- Single-stranded DNA (ssDNA) library with a central random region (e.g., N40) flanked by constant primer binding sites.
- Forward and reverse primers for PCR amplification.

- Engineered DNA polymerase capable of TNA synthesis (e.g., Kod-RI).[2]
- TNA nucleoside triphosphates (tATP, tCTP, tTTP, and 7-deaza-7-phenyl-tGTP).
- Reverse transcriptase capable of reverse transcribing TNA into DNA.
- Target molecule of interest (e.g., protein, small molecule).
- Selection buffer (e.g., PBS with MgCl<sub>2</sub>).
- Partitioning matrix (e.g., nitrocellulose filter, magnetic beads coupled with the target).
- PCR reagents.
- Urea-PAGE for purification.

**Procedure:**


- Library Preparation (DNA to TNA Transcription): a. Amplify the initial ssDNA library by PCR to generate a double-stranded DNA (dsDNA) library. b. Use the dsDNA library as a template for in vitro transcription to generate the TNA library. The transcription reaction should contain the engineered TNA polymerase and the four tNTPs (with 7-deaza-7-phenyl-tGTP replacing tGTP). c. Purify the full-length TNA library from the reaction mixture using denaturing urea-PAGE.
- Selection: a. Fold the purified TNA library by heating to 95°C for 5 minutes and then cooling to room temperature in the selection buffer. b. Incubate the folded TNA library with the target molecule immobilized on a solid support (e.g., magnetic beads) for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).
- Partitioning: a. Wash the solid support with the selection buffer to remove unbound TNA sequences. The stringency of the washes can be increased in later rounds of selection (e.g., by increasing the wash volume or duration). b. Elute the bound TNA molecules from the target. This can be achieved by changing the buffer conditions (e.g., high salt, change in pH), using a competing ligand, or by heat denaturation.

- Amplification (TNA to DNA Reverse Transcription and PCR): a. Reverse transcribe the eluted TNA molecules into cDNA using a TNA-dependent DNA polymerase. b. Amplify the resulting cDNA by PCR using the forward and reverse primers to generate dsDNA for the next round of selection. c. Monitor the enrichment of target-binding sequences by methods such as quantitative PCR or filter-binding assays.
- Iterative Cycles: Repeat steps 1-4 for multiple rounds (typically 8-15 rounds) to enrich the library with high-affinity TNA aptamers.
- Sequencing and Characterization: a. After the final round of selection, clone and sequence the enriched DNA pool to identify individual TNA aptamer candidates. b. Synthesize individual TNA aptamer sequences (either enzymatically or by solid-phase synthesis). c. Characterize the binding affinity and specificity of the individual TNA aptamers using techniques such as surface plasmon resonance (SPR), electrophoretic mobility shift assay (EMSA), or microscale thermophoresis (MST).

## Visualizations

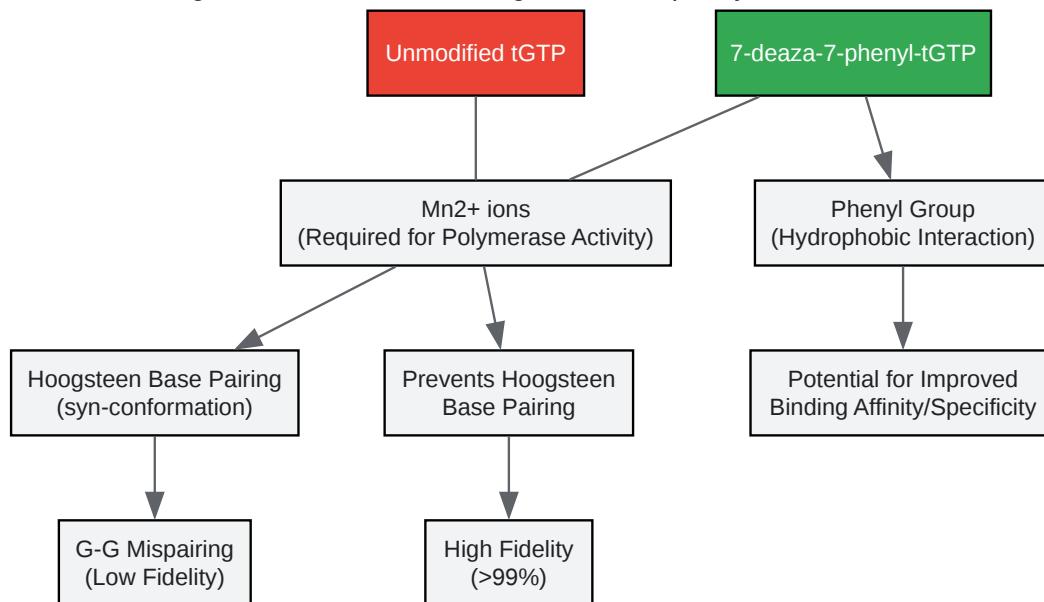
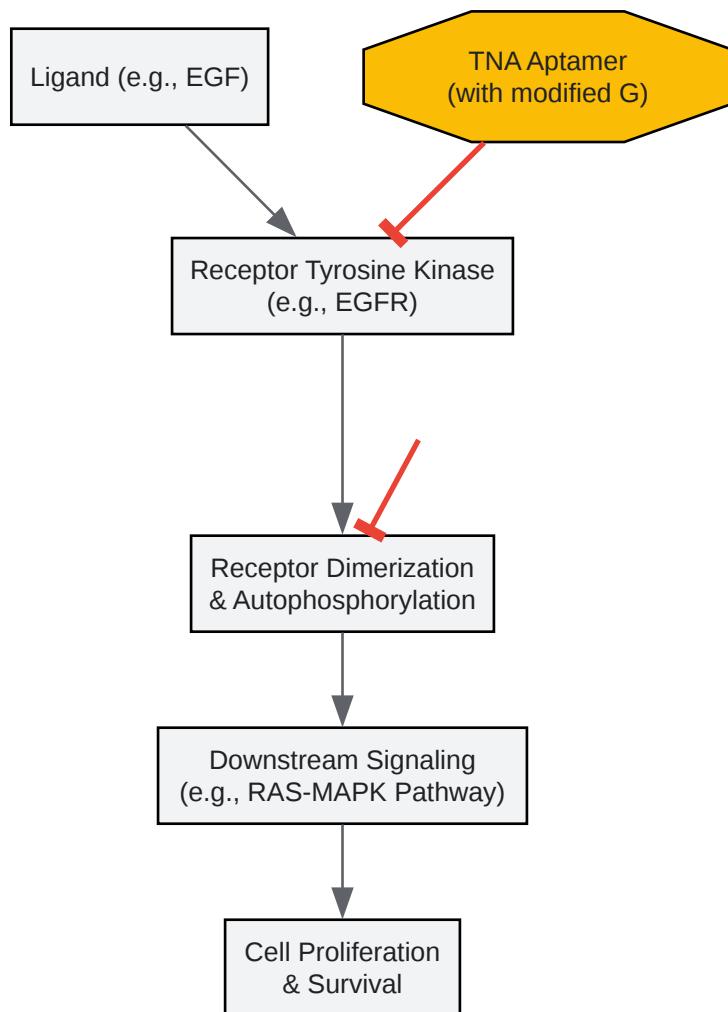

## Logical Relationships and Workflows

Figure 1. TNA-SELEX Workflow with Modified Guanosine

[Click to download full resolution via product page](#)

Caption: TNA-SELEX workflow with modified guanosine.

Figure 2. Rationale for Using 7-deaza-7-phenyl Guanosine


[Click to download full resolution via product page](#)

Caption: Rationale for using 7-deaza-7-phenyl guanosine.

## Signaling Pathway Example

While a specific signaling pathway inhibited by a TNA aptamer with modified guanosine has not been definitively characterized in the literature, a hypothetical scenario can be illustrated. If a TNA aptamer were selected to target a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), it could function as an antagonist, blocking the downstream signaling cascade that leads to cell proliferation and survival.

Figure 3. Hypothetical Inhibition of an RTK Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of an RTK signaling pathway.

## Conclusion

The use of TNA as a scaffold for aptamer design offers a promising avenue for the development of robust therapeutic and diagnostic agents. The incorporation of 7-deaza-7-phenyl guanosine addresses a key limitation in the enzymatic synthesis of TNA libraries, enabling the selection of high-fidelity aptamers. The protocols and data presented herein

provide a framework for researchers to embark on the design and selection of TNA aptamers with modified guanosine residues, opening up new possibilities for creating highly stable and specific binding molecules for a wide range of applications in drug development and beyond. Further research into the structural basis of TNA aptamer-target interactions and the exploration of other modified nucleotides will continue to expand the capabilities of this exciting technology.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Aptamer Discovery and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selection of a hydrophobic 7-phenylbutyl-7-deazaadenine-modified DNA aptamer with high binding affinity for the Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis and polymerase recognition of 7-deaza-7-modified  $\alpha$ -L-threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- To cite this document: BenchChem. [Designing TNA Aptamers with Modified Guanosine Residues: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15587196#designing-tna-aptamers-with-modified-guanosine-residues>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)